2-Metilhexacosano

Descripción general

Descripción

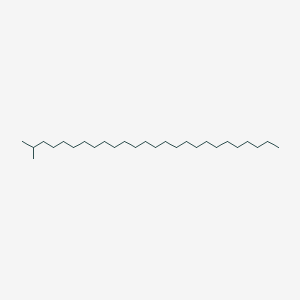

2-Metilhexacosano es un hidrocarburo saturado con la fórmula molecular C₂₇H₅₆. Es un alcano de cadena larga caracterizado por la presencia de un grupo metilo unido al segundo carbono de una cadena hexacosana. Este compuesto es notable por su papel en las feromonas de insectos y se ha identificado en varias especies, incluida la cutícula de ciertos insectos donde influye en el comportamiento de apareamiento y la agresión .

Aplicaciones Científicas De Investigación

2-Metilhexacosano tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como un compuesto modelo para estudiar hidrocarburos de cadena larga y sus reacciones.

Biología: Desempeña un papel en los estudios de comportamiento de insectos, particularmente en la investigación de feromonas.

Medicina: Investigado por su potencial en sistemas de administración de fármacos debido a su naturaleza hidrófoba.

Industria: Utilizado en la formulación de lubricantes, ceras y recubrimientos debido a su estabilidad y propiedades hidrófobas.

Mecanismo De Acción

El mecanismo por el cual 2-Metilhexacosano ejerce sus efectos, particularmente en sistemas biológicos, implica su interacción con receptores o enzimas específicos. En los insectos, actúa como una feromona al unirse a los receptores olfativos, desencadenando respuestas conductuales como el apareamiento o la agresión. Las vías moleculares involucradas a menudo incluyen mecanismos de transducción de señales que conducen a cambios en el comportamiento o estados fisiológicos.

Análisis Bioquímico

Biochemical Properties

2-Methylhexacosane plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the growth of tumor cells by interfering with the epidermal growth factor receptor (EGFR) pathway and reducing the expression of EGFR on cancer cells . This compound also has antidiabetic properties, which may be due to its ability to regulate glucose levels through inhibition of protein synthesis and stimulation of insulin release from pancreatic β-cells .

Cellular Effects

2-Methylhexacosane influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It interferes with the EGFR pathway, which is crucial for cell growth and proliferation . By reducing the expression of EGFR on cancer cells, 2-Methylhexacosane can inhibit tumor growth .

Molecular Mechanism

At the molecular level, 2-Methylhexacosane exerts its effects through binding interactions with biomolecules and changes in gene expression. It interferes with the EGFR pathway, leading to a decrease in EGFR expression on cancer cells . This can result in the inhibition of tumor growth.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Metilhexacosano generalmente implica la alquilación de un alcano de cadena larga. Un método común es la alquilación de Friedel-Crafts, donde el hexacosano se hace reaccionar con un agente metilante en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl₃). Las condiciones de reacción a menudo requieren una atmósfera inerte y temperaturas controladas para asegurar la metilación selectiva en la posición deseada.

Métodos de Producción Industrial: La producción industrial de this compound puede implicar la hidrogenación catalítica de precursores insaturados o el uso de materias primas petroquímicas. El proceso generalmente incluye pasos de destilación y purificación para aislar el compuesto deseado con alta pureza. Los métodos de producción a gran escala están diseñados para ser rentables y eficientes, utilizando a menudo reactores de flujo continuo y técnicas de separación avanzadas.

Análisis De Reacciones Químicas

Tipos de Reacciones: 2-Metilhexacosano principalmente experimenta reacciones típicas de los alcanos, tales como:

Oxidación: En condiciones oxidantes fuertes, se puede convertir en ácidos carboxílicos o cetonas.

Reducción: Aunque ya está completamente saturado, cualquier impureza o contaminante insaturado se puede reducir mediante hidrogenación.

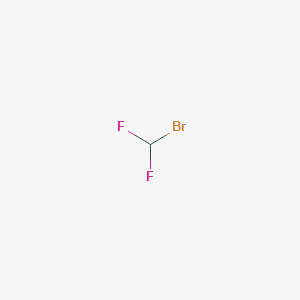

Sustitución: Las reacciones de halogenación, particularmente la cloración y la bromación, pueden ocurrir bajo luz UV o en presencia de iniciadores radicales.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio (KMnO₄) o ácido crómico (H₂CrO₄) en condiciones ácidas.

Reducción: Gas hidrógeno (H₂) con un catalizador de paladio o platino.

Sustitución: Cloro (Cl₂) o bromo (Br₂) con luz UV o iniciadores radicales como el azoisobutyronitrilo (AIBN).

Principales Productos Formados:

Oxidación: Ácidos carboxílicos o cetonas dependiendo de las condiciones de reacción.

Reducción: this compound puro si hay impurezas presentes.

Sustitución: Derivados halogenados como 2-clorohexacosano o 2-bromohexacosano.

Comparación Con Compuestos Similares

2-Metilhexacosano se puede comparar con otros alcanos de cadena larga como:

Hexacosano: Carece del grupo metilo, lo que lo hace menos específico en las interacciones biológicas.

2-Metiloctano: Estructura similar pero con una cadena de carbono más larga, lo que afecta sus propiedades físicas y actividad biológica.

2-Metiltriacontano: Cadena aún más larga, alterando aún más sus características químicas y físicas.

La singularidad de this compound radica en su longitud de cadena específica y patrón de metilación, lo que confiere propiedades físicas y actividades biológicas distintas en comparación con sus análogos.

Propiedades

IUPAC Name |

2-methylhexacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBPORIYFVRVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166044 | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1561-02-0 | |

| Record name | 2-Methylhexacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLHEXACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75543DI44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50.5 °C | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: In what plant species has 2-methylhexacosane been identified, and what does its presence suggest?

A: 2-Methylhexacosane has been found in the leaf epicuticular wax of Morettia phillaeana [], a plant native to Sudan. This suggests a potential role in protecting the plant from environmental stressors, such as drought and UV radiation, as epicuticular waxes are known to play a crucial role in these processes. Additionally, it has been identified in the essential oils of various rose (Rosa hybrida) cultivars and their gamma-irradiated mutants []. Its presence, alongside other volatile compounds, contributes to the unique aroma profiles of these roses, impacting their attractiveness and potential applications in perfumery.

Q2: Can you provide the structural characterization of 2-methylhexacosane?

A2: 2-Methylhexacosane is a branched-chain alkane with the following characteristics:

- Spectroscopic data: While specific spectroscopic data may vary depending on the technique used, 2-methylhexacosane would exhibit characteristic peaks in techniques like Gas Chromatography–Mass Spectrometry (GC-MS), which is commonly used for its identification and quantification in complex mixtures [, , , , ].

Q3: What is the significance of 2-methylhexacosane being identified through GC-MS analysis?

A: The identification of 2-methylhexacosane through GC-MS analysis is significant for several reasons. First, GC-MS is a powerful technique for separating and identifying individual components within complex mixtures, such as plant extracts [, , , , ]. This allows researchers to pinpoint the presence of specific compounds like 2-methylhexacosane even when present in small quantities alongside numerous other compounds. Second, GC-MS provides information not only on the presence but also on the relative abundance of 2-methylhexacosane compared to other components in the sample. This quantitative information is valuable for understanding the potential biological or ecological significance of this compound within the studied system.

Q4: Has 2-methylhexacosane shown potential in any pharmaceutical applications?

A: While research on 2-methylhexacosane is ongoing, one study highlighted its presence in Lepidium sativum (Garden Cress) seed oil []. This oil, rich in gamma-tocopherol, showed promising results in mitigating testicular oxidative injury and inflammation in diabetic mice, though the specific role of 2-methylhexacosane in these effects was not investigated. This finding suggests potential avenues for future research exploring its possible therapeutic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)